molecular formula C19H24N2O4S B2567716 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine CAS No. 1797067-00-5

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine

Cat. No.: B2567716
CAS No.: 1797067-00-5
M. Wt: 376.47
InChI Key: ZULBQXGRAHAHTO-UHFFFAOYSA-N
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Description

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a heterocyclic compound featuring a piperidine core functionalized with a sulfonyl group derived from 4-methoxy-3-methylphenyl. The piperidine ring is further linked via an ether bond to a 6-methylpyridine moiety. This structure combines electron-withdrawing (sulfonyl) and electron-donating (methoxy, methyl) groups, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-14-13-17(7-8-18(14)24-3)26(22,23)21-11-9-16(10-12-21)25-19-6-4-5-15(2)20-19/h4-8,13,16H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULBQXGRAHAHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a synthetic organic molecule characterized by its complex structure, which includes a pyridine ring, a piperidine moiety, and a sulfonyl group. This unique combination of functional groups suggests potential biological activity, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N3O4SC_{19}H_{25}N_{3}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure can be depicted as follows:

ComponentStructure
Pyridine Ring Pyridine
Piperidine Moiety Piperidine
Sulfonyl Group Sulfonyl

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group may enhance binding affinity through strong interactions with protein structures, potentially modulating enzymatic activity or receptor signaling pathways.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity: Compounds containing sulfonyl and piperidine groups have shown promising results against various bacterial strains and fungi.
  • Antiviral Properties: Some derivatives have been evaluated for their ability to inhibit viral replication, particularly in the context of diseases like measles.
  • Enzyme Inhibition: There is evidence suggesting that related compounds inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway.

Case Studies

  • Dihydroorotate Dehydrogenase Inhibition:
    A study demonstrated that similar piperidine derivatives effectively inhibited DHODH, leading to reduced viral replication in cell-based assays. This suggests potential applications in immunosuppressive therapies or antiviral drug development .
  • Antimicrobial Evaluation:
    Another investigation focused on sulfonamide derivatives, revealing significant antimicrobial activity against several pathogens. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties and potential advantages of this compound:

Compound NameStructureUnique Features
1-(4-Methoxy-3-nitrophenyl)sulfonylpiperidineStructureNitro group enhances reactivity.
8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinolineStructureQuinoline core increases bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include sulfonated piperidine derivatives and substituted pyridines. A comparison of substituents and their implications is summarized below:

Compound Name (or Identifier) Structural Features Biological Activity (Inferred or Reported) Key References
Target Compound 4-Methoxy-3-methylphenylsulfonyl piperidin-4-yl-oxy, 6-methylpyridine Not explicitly reported; potential antimicrobial
(R)-2-((4-Chlorophenyl)((1-((2,5-dichlorophenyl)sulfonyl)piperidin-4-yl)oxy)methyl)pyridine Dichlorophenylsulfonyl piperidinyloxy, chlorophenyl, pyridine Likely enzyme inhibition (e.g., kinase or protease)
2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile Ethoxy, methylphenyl, phenylpyridine, cyano Antifungal, antiarrhythmic
Ethyl (S)-4-((4-chlorophenyl)(4-(diphenylphosphanylyl)pyridin-2-yl)methoxy)piperidine-1-carboxylate Phosphonium triflate, ethoxycarbonyl piperidine, fluorophenyl Synthetic intermediate for ligand-coupled reactions
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Acetylated piperidin-4-one, bis(4-methoxyphenyl) Antimicrobial, antiviral

Key Observations :

  • Sulfonyl Groups : The target compound’s 4-methoxy-3-methylphenylsulfonyl group may enhance solubility compared to dichlorophenylsulfonyl derivatives (), which are more lipophilic and electron-withdrawing. Methoxy groups can improve metabolic stability .
  • Piperidine Modifications : Sulfonated piperidines (target compound) are distinct from acetylated or ethoxycarbonyl derivatives (), which may alter hydrogen-bonding capacity and target selectivity .

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